2,4,5-Trichloropyrimidine

Description

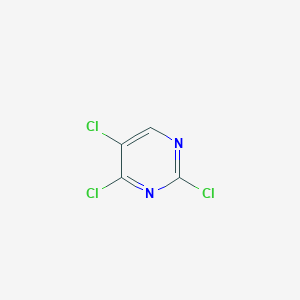

Structure

3D Structure

Properties

IUPAC Name |

2,4,5-trichloropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HCl3N2/c5-2-1-8-4(7)9-3(2)6/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIKMWFAAEIACRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HCl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50206116 | |

| Record name | 2,4,5-Trichloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50206116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5750-76-5 | |

| Record name | 2,4,5-Trichloropyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005750765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5750-76-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40593 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,5-Trichloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50206116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5-Trichloropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,5-Trichloropyrimidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CML8RAP55R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4,5-Trichloropyrimidine

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and applications of 2,4,5-trichloropyrimidine. It is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis.

Core Properties

This compound is a functionalized heterocyclic compound, notable for its role as a versatile intermediate in the synthesis of various high-value chemicals, particularly in the pharmaceutical industry.[1]

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 5750-76-5[2] |

| Molecular Formula | C₄HCl₃N₂[2][3] |

| Molecular Weight | 183.42 g/mol [2][3] |

| Appearance | Colorless to pale yellow or light orange clear liquid[4] |

| Boiling Point | 258.5°C at 760 mmHg; 96°C at 12 mmHg; 84°C at 1.0 mmHg[4][5] |

| Density | 1.6001 g/mL at 25°C[6][7] |

| Refractive Index | n20/D 1.574[6][7] |

| Solubility | Not miscible or difficult to mix in water[5] |

| Flash Point | >110°C (>230°F) |

Spectral Data

Spectral data for this compound is available, with key identifiers listed below. Detailed spectra, including FT-IR and Mass Spectrometry (GC-MS), can be found in public databases such as PubChem.[7]

| Data Type | Availability/Reference |

| ¹H NMR | Data for structurally similar compounds are available, suggesting the single proton on the pyrimidine (B1678525) ring would appear as a singlet in the aromatic region. |

| ¹³C NMR | Spectral data for related trichloropyrimidines are available and can be used for comparative analysis.[6] |

| IR Spectroscopy | FT-IR and ATR-IR spectra are available on PubChem.[7] |

| Mass Spectrometry | GC-MS data is available on PubChem, with major peaks at m/z 182, 184, and 147.[7] |

Synthesis of this compound

The synthesis of this compound typically involves the chlorination of a pyrimidine precursor. A common and well-documented method starts from uracil (B121893), proceeding via a 5-chlorouracil (B11105) intermediate.

Synthetic Workflow

The following diagram illustrates a typical two-step synthesis of this compound from uracil.

Caption: Two-step synthesis of this compound.

Experimental Protocol: Synthesis from Uracil

A method for the preparation of this compound starting from uracil is described in the patent literature and involves two main steps.[8]

Step 1: Synthesis of 5-Chlorouracil [8]

-

Add water to a reactor and cool. While stirring, add 98% sulfuric acid, maintaining a temperature of 30-35°C.

-

Add uracil to the acidic solution.

-

Cool the mixture and add an aqueous solution of sodium hypochlorite, maintaining the reaction temperature between 5-25°C.

-

Continue stirring until the uracil is completely consumed.

-

Heat the mixture to 95-100°C, then cool to 5-25°C.

-

Filter the resulting solid and dry to obtain 5-chlorouracil.

Step 2: Synthesis of this compound [8]

-

In a separate reactor, dissolve 5-chlorouracil in chloroform (B151607) and add N,N-dimethylformamide (DMF).

-

With stirring, add bis(trichloromethyl) carbonate to the mixture.

-

Heat the reaction to 60-65°C and maintain until the 5-chlorouracil is consumed.

-

Cool the reaction mixture to room temperature and add water.

-

Separate the organic layer and concentrate it to obtain this compound.

Chemical Reactivity and Applications

The three chlorine atoms on the pyrimidine ring of this compound make it a highly reactive and versatile building block in organic synthesis. It is particularly susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.[1]

Role in Drug Development

This compound is a key intermediate in the synthesis of several targeted anti-cancer therapies.[1] It serves as a precursor for potent and selective inhibitors of:

-

Anaplastic Lymphoma Kinase (ALK-5): A target in certain types of non-small cell lung cancer and other malignancies.[1]

-

Epidermal Growth Factor Receptor (EGFR): A key target in the treatment of various cancers, including lung and colorectal cancer.[1]

The following diagram illustrates the central role of this compound as a synthetic intermediate.

Caption: this compound as a key synthetic intermediate.

Experimental Protocol: Nucleophilic Aromatic Substitution

The following is a representative protocol for a nucleophilic aromatic substitution (SNAr) reaction using this compound.[9]

Reaction of this compound with Pyrrolidine (B122466) [9]

-

To a solution of HPMC (0.1 wt% in deionized water, 0.5 mL) in a microwave vial equipped with a magnetic stir bar, add this compound (57 µL, 0.5 mmol, 1.0 equiv).

-

Add pyrrolidine (41 µL, 0.5 mmol, 1.0 equiv) followed by potassium hydroxide (B78521) (28 mg, 0.5 mmol, 1.0 equiv).

-

Stir the reaction mixture at room temperature for 20 minutes.

-

Upon completion, add dichloromethane (B109758) (DCM, 3 mL) and stir vigorously for 5-10 minutes to extract the product.

-

Separate the organic layer for further purification and analysis.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area.

GHS Hazard Statements

The following GHS hazard statements are associated with this compound:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

In some reports, it is also classified with H314: Causes severe skin burns and eye damage.[7]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.

-

Engineering Controls: Use only outdoors or in a well-ventilated area.

-

First Aid:

-

Skin Contact: Wash with plenty of soap and water. If irritation occurs, seek medical attention.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

Conclusion

This compound is a chemical intermediate of significant industrial importance, particularly in the synthesis of pharmaceuticals for oncology. Its high reactivity, stemming from the three chlorine substituents on the pyrimidine ring, makes it a valuable tool for medicinal chemists and process development scientists. A thorough understanding of its properties, synthesis, and handling is crucial for its safe and effective use in research and manufacturing.

References

- 1. nbinno.com [nbinno.com]

- 2. CN102827085A - Preparation method for this compound compound - Google Patents [patents.google.com]

- 3. Preparation method for this compound compound | Semantic Scholar [semanticscholar.org]

- 4. zenodo.org [zenodo.org]

- 5. This compound, 98% | Fisher Scientific [fishersci.ca]

- 6. 2,4,5,6-Tetrachloropyrimidine(1780-40-1) 13C NMR spectrum [chemicalbook.com]

- 7. This compound | C4HCl3N2 | CID 237259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN113912550A - Method for preparing 2,4, 5-trichloropyrimidine - Google Patents [patents.google.com]

- 9. rsc.org [rsc.org]

An In-depth Technical Guide to 2,4,5-Trichloropyrimidine

For researchers, scientists, and professionals in drug development, 2,4,5-trichloropyrimidine (CAS No: 5750-76-5) is a pivotal heterocyclic compound.[1] Its highly functionalized structure, characterized by three chlorine atoms on the pyrimidine (B1678525) ring, makes it a reactive and versatile intermediate in the synthesis of a wide array of complex molecules.[2] This guide provides a comprehensive overview of its chemical characteristics, experimental protocols, and key applications.

Core Chemical and Physical Properties

This compound is typically a colorless to pale yellow liquid at room temperature.[3] Its key physical and chemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₄HCl₃N₂ | [1][4] |

| Molecular Weight | 183.42 g/mol | [1][4][5] |

| Appearance | Colorless to pale yellow or light orange clear liquid | [2] |

| Density | 1.6001 g/mL at 25 °C | [6][7] |

| Boiling Point | 258.5 °C at 760 mmHg; 96 °C at 12 mmHg; 84 °C at 1.0 mmHg | [2][3] |

| Flash Point | >110 °C (>230 °F) | [3][7] |

| Refractive Index | n20/D 1.574 | [6] |

| Water Solubility | Not miscible or difficult to mix in water | [7][8] |

| Storage Temperature | 2 - 8 °C or Room Temperature (cool, dark place) | [2] |

| Purity | ≥98% (GC) | [2][9] |

Spectral Data

-

Mass Spectrometry : Key peaks observed at m/z 182, 184, and 147.[5]

-

Infrared (IR) Spectroscopy : ATR-IR and FTIR spectra are available from sources such as the NIST Mass Spectrometry Data Center and SpectraBase.[5]

Reactivity and Applications

The three chlorine atoms on the pyrimidine ring of this compound offer multiple sites for nucleophilic substitution, making it a valuable building block in organic synthesis.[1]

It is a key intermediate in the pharmaceutical industry for the synthesis of:

-

Anaplastic Lymphoma Kinase (ALK-5) Inhibitors : These are crucial for targeted anti-cancer therapies.[1][7]

-

Epidermal Growth Factor Receptor (EGFR) Inhibitors : Another vital class of drugs used in treating various cancers.[1][7][10]

Beyond pharmaceuticals, it is also used in the synthesis of agrochemicals like herbicides and fungicides, as well as dyes and pigments.[2] The electron-deficient nature of the pyrimidine ring makes it highly reactive in cross-coupling reactions, such as the Suzuki coupling.[10][11]

Experimental Protocols

Synthesis of this compound from 5-Chlorouracil (B11105)

A common laboratory-scale synthesis involves the chlorination of a substituted pyrimidine, such as 5-chlorouracil.[1]

Methodology:

-

Reaction Setup : 5-chlorouracil (4.5 g, 30.82 mmol) is dissolved in phosphorus oxychloride (POCl₃, 100 mL).[1][7] To this solution, phosphorus pentachloride (PCl₅, 19.2 g, 92.46 mmol) is added.[7]

-

Reaction Conditions : The reaction mixture is heated to reflux and maintained overnight.[7] Careful control of temperature, reagent ratios, and reaction time is crucial to maximize yield and purity.[1]

-

Work-up : After the reaction is complete, the mixture is cooled to room temperature, and the excess solvent (POCl₃) is removed by evaporation under reduced pressure.[7]

-

Quenching and Extraction : The residue is cooled to 0 °C, and crushed ice is added slowly. The mixture is stirred for approximately 10 minutes and then partitioned between water and dichloromethane (B109758) (DCM).[7] The organic layer containing the product is then separated for further purification.

Another patented method involves reacting 5-chlorouracil with thionyl chloride in a dichloroethane solvent, followed by a heat insulation reflux reaction.[12]

Nucleophilic Aromatic Substitution (SNAr) Reaction

This protocol outlines a general procedure for an SNAr reaction using this compound.

Methodology:

-

Reaction Setup : In an 8 mL microwave vial equipped with a magnetic stirring bar, add a solution of Hydroxypropyl methylcellulose (B11928114) (HPMC) in water (e.g., 2 wt%, 1.0 mL).[13]

-

Reagent Addition : To the vial, add this compound (57 µL, 0.5 mmol, 1.0 equiv), followed by the nucleophile (e.g., pyrrolidine, 41 µL, 0.5 mmol, 1.0 equiv) and a base (e.g., KOH, 28 mg, 0.5 mmol, 1.0 equiv).[13]

-

Reaction Conditions : The reaction is stirred at room temperature.[13]

-

Monitoring and Work-up : The reaction progress is monitored by LC-MS. Upon completion, an extraction solvent like dichloromethane (DCM) is added, and the mixture is stirred vigorously for 5-10 minutes to separate the product.[13]

Visualizations

The following diagrams illustrate key workflows and relationships involving this compound.

Caption: A simplified workflow for the synthesis of this compound.

Caption: Major reaction pathways for this compound.

Caption: A typical experimental workflow for SNAr reactions.

Safety Information

This compound is classified as a hazardous substance.

-

Hazards : It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5] Some reports also indicate it can cause severe skin burns and eye damage (H314).[5]

-

Precautionary Measures : Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3][14] Wash hands and any exposed skin thoroughly after handling.[3] Wear protective gloves, clothing, eye, and face protection.[3][14] Use only outdoors or in a well-ventilated area.[3]

-

First Aid :

-

Storage : Store in a cool, well-ventilated place.[8][14] Keep the container tightly closed.[3][8] Store locked up.[3][14]

-

Incompatibilities : Strong oxidizing agents.[3]

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. fishersci.com [fishersci.com]

- 4. scbt.com [scbt.com]

- 5. This compound | C4HCl3N2 | CID 237259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scientificlabs.ie [scientificlabs.ie]

- 7. This compound | 5750-76-5 [chemicalbook.com]

- 8. This compound, 98% | Fisher Scientific [fishersci.ca]

- 9. chemscene.com [chemscene.com]

- 10. This compound | 5750-76-5 | FT11936 [biosynth.com]

- 11. researchgate.net [researchgate.net]

- 12. CN102827085A - Preparation method for this compound compound - Google Patents [patents.google.com]

- 13. rsc.org [rsc.org]

- 14. chemicalbook.com [chemicalbook.com]

Spectroscopic Profile of 2,4,5-Trichloropyrimidine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4,5-trichloropyrimidine (CAS No. 5750-76-5), a key intermediate in the synthesis of various pharmaceuticals, including potent and selective anaplastic lymphoma kinase (ALK-5) and epidermal growth factor receptor (EGFR) inhibitors. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Mass Spectrometry

Mass spectrometry of this compound is typically performed using gas chromatography-mass spectrometry (GC-MS). The electron ionization (EI) mass spectrum is characterized by a prominent molecular ion peak, which is consistent with the compound's molecular weight.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Ionization Mode | Electron Ionization (EI) | Inferred |

| m/z Top Peak | 182 | [1] |

| m/z 2nd Highest | 184 | [1] |

| m/z 3rd Highest | 147 | [1] |

| Library Reference | NIST / Main Library | [1] |

Experimental Protocol: GC-MS

-

Instrumentation : A standard gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

-

Column : A non-polar capillary column, such as a 30 m x 0.25 mm HP-5MS with a 0.25 µm film thickness.

-

Carrier Gas : Helium at a constant flow rate of 1 mL/min.

-

Inlet Temperature : 250 °C.

-

Oven Temperature Program : Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

Ionization : Electron Ionization (EI) at 70 eV.

-

Mass Range : m/z 40-400.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound provides information about the functional groups and bonding within the molecule. The spectrum is characterized by vibrations corresponding to the pyrimidine (B1678525) ring and the carbon-chlorine bonds.

Table 2: Predicted Infrared Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Weak | C-H stretch (aromatic) |

| 1600-1400 | Medium | C=C and C=N stretching |

| 850-550 | Strong | C-Cl stretch |

Note: The data in this table is predicted based on typical IR absorption ranges for the respective functional groups. Experimental data can be obtained using the protocol below.

Experimental Protocol: FTIR Spectroscopy

-

Instrumentation : A Fourier-transform infrared spectrometer, such as a Bruker Tensor 27 FT-IR.[1]

-

Technique : Attenuated Total Reflectance (ATR) using a diamond crystal (ATR-Neat) or as a neat liquid film between KBr plates.[1]

-

Spectral Range : 4000-400 cm⁻¹.

-

Resolution : 4 cm⁻¹.

-

Sample Preparation : A small drop of the liquid sample is placed directly on the ATR crystal or between two KBr plates.

-

Data Acquisition : A background spectrum of the clean crystal or KBr plates is recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proposed Experimental Protocol: ¹H and ¹³C NMR

-

Instrumentation : A high-resolution NMR spectrometer operating at a frequency of 400 MHz or higher.

-

Solvent : Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Sample Preparation : Dissolve 10-20 mg of this compound in approximately 0.7 mL of the deuterated solvent.

-

Internal Standard : Tetramethylsilane (TMS) at 0 ppm.

-

¹H NMR Acquisition :

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-15 ppm.

-

Number of Scans: 16-64.

-

-

¹³C NMR Acquisition :

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Workflow for Spectroscopic Characterization

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a synthesized batch of this compound, ensuring its identity and purity before its use in further applications.

Caption: Workflow for the Synthesis, Spectroscopic Characterization, and Application of this compound.

References

Physical properties of 2,4,5-Trichloropyrimidine (melting point, boiling point, density)

This technical guide provides a comprehensive overview of the physical properties of 2,4,5-trichloropyrimidine, a pivotal intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and a visual representation of its synthesis pathway.

Physical and Chemical Properties

This compound is a halogenated pyrimidine (B1678525) derivative with the chemical formula C₄HCl₃N₂.[1] Its structure, featuring three chlorine atoms on the pyrimidine ring, imparts significant reactivity, making it a valuable building block in organic synthesis.[1] It is utilized in the production of potent and selective anaplastic lymphoma kinase (ALK-5) inhibitors for anti-tumor treatments and in the manufacture of EGFR inhibitors.[2]

The physical state of this compound is reported with some variation in the literature. It has been described as a colorless to pale yellow or light orange clear liquid.[1][4] However, at least one source characterizes it as a colorless to yellow crystalline solid with a melting point of 62-64°C.[3] This discrepancy may be attributable to the purity of the substance or the presence of isomers. For the purposes of this guide, we will consider the properties reported by the majority of chemical suppliers, which indicate a liquid state at room temperature. The compound is not miscible or is difficult to mix with water.[5]

Table 1: Physical Properties of this compound

| Physical Property | Value | Conditions |

| Melting Point | No data available (liquid at room temp.) / 62-64°C[3] | |

| Boiling Point | 258.5°C | 760 mmHg |

| 96°C[1][4] | 12 mmHg | |

| 84°C[6][7][8] | 1.0 mmHg | |

| Density | 1.6001 g/mL[5][9][10] | 25°C |

| 1.61 g/mL[1][4] | 20°C |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this specific compound are not extensively published. However, standard laboratory procedures for determining melting point, boiling point, and density are applicable.

2.1. Determination of Melting Point

Should the compound be in a solid form, the melting point can be determined using a standard melting point apparatus.

-

Apparatus: Capillary tube melting point apparatus.

-

Procedure:

-

A small, dry sample of the crystalline compound is packed into a capillary tube.

-

The tube is placed in the heating block of the apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

-

2.2. Determination of Boiling Point

The boiling point can be determined by distillation at atmospheric or reduced pressure.

-

Apparatus: Distillation apparatus, including a boiling flask, condenser, and receiving flask; thermometer; heating mantle; vacuum source (for reduced pressure).

-

Procedure:

-

The liquid sample is placed in the boiling flask with boiling chips.

-

The apparatus is assembled for distillation.

-

The sample is heated until it boils, and the vapor temperature is recorded. This temperature remains constant during the distillation of a pure substance and is recorded as the boiling point.

-

For vacuum distillation, the pressure is reduced to the desired level before heating.

-

2.3. Determination of Density

The density of the liquid can be determined using a pycnometer or a density meter.

-

Apparatus: Pycnometer (a flask with a specific volume) or an oscillating U-tube density meter; analytical balance.

-

Procedure (using a pycnometer):

-

The empty pycnometer is weighed.

-

It is then filled with the liquid sample, ensuring no air bubbles are present, and weighed again.

-

The volume of the pycnometer is known or can be calibrated with a liquid of known density (e.g., water).

-

The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

-

Synthesis of this compound

A common synthetic route to this compound starts from 5-chlorouracil.[2][5] The process involves chlorination using agents like phosphorus pentachloride (PCl₅) in phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[2][11][12]

3.1. Example Synthetic Protocol from 5-Chlorouracil

The following is a general procedure based on published methods.[2][5][11][12]

-

Reactants:

-

5-chlorouracil

-

Phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) OR Thionyl chloride (SOCl₂)

-

Dichloroethane (solvent, if using thionyl chloride)

-

-

Procedure using PCl₅ and POCl₃:

-

5-chlorouracil is dissolved in phosphorus oxychloride.[5]

-

Phosphorus pentachloride is added to the mixture.[5]

-

The reaction mixture is heated to reflux and maintained overnight.[5]

-

After completion, the mixture is cooled, and the excess phosphorus oxychloride is removed under reduced pressure.[5]

-

The residue is carefully quenched with crushed ice and partitioned between water and a suitable organic solvent (e.g., dichloromethane).[5]

-

The organic layer is separated, dried, and concentrated to yield the crude product, which can be further purified by distillation.

-

-

Procedure using Thionyl Chloride:

-

5-chlorouracil and thionyl chloride are added to dichloroethane as a solvent.[11][12]

-

The mixture undergoes a heat insulation reflux reaction.[11][12]

-

Upon completion, water is added to the mixture, and the aqueous layer is separated.[11][12]

-

Dichloroethane is distilled off to obtain this compound.[11][12]

-

Synthesis Workflow Diagram

The following diagram illustrates the synthesis of this compound from 5-chlorouracil.

Caption: Synthesis workflow for this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 5750-76-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. This compound | 5750-76-5 [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. This compound, 98% | Fisher Scientific [fishersci.ca]

- 8. chemicalbook.com [chemicalbook.com]

- 9. scientificlabs.ie [scientificlabs.ie]

- 10. 2,4,5-三氯嘧啶 99% | Sigma-Aldrich [sigmaaldrich.com]

- 11. Preparation method for this compound compound | Semantic Scholar [semanticscholar.org]

- 12. CN102827085A - Preparation method for this compound compound - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Solubility Profile of 2,4,5-Trichloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 2,4,5-trichloropyrimidine, a key intermediate in the synthesis of various pharmaceuticals, including potent and selective inhibitors of anaplastic lymphoma kinase (ALK-5) and epidermal growth factor receptor (EGFR).[1] Understanding the solubility of this compound is critical for its effective use in research and drug development, influencing reaction kinetics, formulation, and bioavailability.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its ability to dissolve in a solvent to form a homogeneous solution. In drug discovery and development, solubility is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Poor aqueous solubility can be a major obstacle, leading to low bioavailability and challenging formulation development.

Solubility Profile of this compound

Extensive literature review indicates that this compound is characterized by poor aqueous solubility. It is frequently described as "not miscible or difficult to mix in water".[2] Conversely, it is generally considered to be soluble in a range of organic solvents.[3]

| Solvent | Solubility | Reference(s) |

| Water | Not miscible or difficult to mix | [1][2] |

| Organic Solvents | Soluble | [3] |

The lack of specific quantitative data highlights an information gap and underscores the importance of experimental determination of solubility for specific applications.

Experimental Protocols for Solubility Determination

To address the need for quantitative solubility data, this section provides detailed methodologies for two common and reliable experimental protocols: the Shake-Flask Method for thermodynamic solubility and a general Gravimetric Method.

Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is a gold-standard technique for determining the thermodynamic (equilibrium) solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then determined.

Detailed Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid should be visually apparent.

-

Place the container in a constant temperature shaker or incubator. The temperature should be precisely controlled (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred.

-

Clarify the sample by centrifugation at a high speed or by filtration through a fine-pore, solvent-resistant membrane filter (e.g., 0.22 µm PTFE).

-

-

Quantification of Dissolved Compound:

-

Accurately dilute the clarified supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Prepare a calibration curve using standards of known concentrations of this compound to quantify the concentration in the sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted supernatant based on the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL).

-

Gravimetric Method for Solubility Determination

The gravimetric method is a straightforward technique for determining solubility, particularly for compounds that are non-volatile and thermally stable.

Principle: A known volume of a saturated solution is evaporated to dryness, and the mass of the remaining solute is measured.

Detailed Methodology:

-

Preparation of Saturated Solution:

-

Prepare a saturated solution of this compound in the chosen solvent as described in the shake-flask method (Step 1).

-

-

Sample Collection and Weighing:

-

Accurately weigh a clean, dry evaporating dish.

-

Carefully transfer a precise volume of the clarified saturated solution (obtained after centrifugation or filtration) into the pre-weighed evaporating dish.

-

Weigh the evaporating dish containing the solution.

-

-

Solvent Evaporation:

-

Place the evaporating dish in a well-ventilated oven or on a hot plate at a temperature sufficient to evaporate the solvent without decomposing the this compound. The boiling point of this compound is approximately 258.5 °C at 760 mmHg, so a lower temperature should be used.

-

Continue heating until all the solvent has evaporated and a constant weight of the residue is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the empty evaporating dish from the final weight of the dish with the dry residue.

-

Calculate the mass of the solvent by subtracting the final weight of the dish with the residue from the weight of the dish with the solution.

-

Express the solubility as the mass of solute per mass or volume of solvent (e.g., g/100 g solvent or g/L solvent).

-

Experimental Workflow and Relevant Signaling Pathways

To provide further context for the importance of this compound's solubility in drug development, this section includes a generalized experimental workflow for solubility determination and diagrams of the ALK-5 and EGFR signaling pathways.

Generalized Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a chemical compound.

Caption: A generalized workflow for experimental solubility determination.

ALK-5 Signaling Pathway

This compound is a precursor in the synthesis of ALK-5 inhibitors. ALK-5, also known as Transforming Growth Factor-beta Receptor 1 (TGFβR1), is a serine/threonine kinase receptor that plays a crucial role in cell proliferation, differentiation, and apoptosis. The signaling pathway is initiated by the binding of TGF-β ligands.

Caption: A simplified diagram of the canonical ALK-5 signaling pathway.

EGFR Signaling Pathway

This compound is also utilized in the synthesis of EGFR inhibitors. The Epidermal Growth Factor Receptor is a transmembrane protein that, upon activation by its ligands, initiates a cascade of downstream signaling pathways involved in cell growth and proliferation.[4]

Caption: An overview of the major EGFR signaling pathways (MAPK and PI3K/Akt).

Conclusion

While quantitative solubility data for this compound remains a key area for further experimental investigation, its qualitative profile of poor water solubility and good solubility in organic solvents provides a foundational understanding for its handling and application. The detailed experimental protocols provided in this guide offer a clear path for researchers to determine precise solubility values tailored to their specific needs. Furthermore, the contextualization of its use as a precursor for ALK-5 and EGFR inhibitors, along with the corresponding signaling pathway diagrams, highlights the critical role of its physicochemical properties in the broader landscape of drug discovery and development.

References

The Cornerstone of Specialty Chemicals: A Technical Guide to the Synthesis and Discovery of 2,4,5-Trichloropyrimidine

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis and discovery of 2,4,5-trichloropyrimidine. This highly reactive compound serves as a critical intermediate in the production of a wide array of specialty chemicals, from life-saving pharmaceuticals to advanced agrochemicals. This document details the primary synthetic routes, experimental protocols, and characterization data for this pivotal molecule.

Introduction: The Significance of this compound

This compound (CAS No: 5750-76-5) is a substituted pyrimidine (B1678525) ring with chlorine atoms at the 2, 4, and 5 positions. This strategic placement of leaving groups makes it an exceptionally versatile building block in organic synthesis. The differential reactivity of the chlorine atoms allows for sequential and regioselective nucleophilic substitutions, enabling the construction of complex molecular architectures.

Its primary applications lie in the pharmaceutical industry as a key intermediate in the synthesis of targeted anti-cancer therapies, such as anaplastic lymphoma kinase (ALK-5) inhibitors and epidermal growth factor receptor (EGFR) inhibitors. Beyond pharmaceuticals, it is also a valuable precursor in the development of novel agrochemicals and dyes.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄HCl₃N₂ | [2] |

| Molecular Weight | 183.42 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 258.5 °C at 760 mmHg | |

| Density | 1.6001 g/mL at 25 °C | |

| Refractive Index | 1.5715-1.5755 @ 20°C | [2] |

| Solubility | Not miscible or difficult to mix in water |

Key Synthetic Pathways

The synthesis of this compound is primarily achieved through the chlorination of uracil (B121893) or its derivatives. The choice of starting material and chlorinating agent dictates the reaction conditions and overall efficiency. Three main routes have been established, each with its own advantages and challenges.

Chlorination of 5-Chlorouracil with Phosphorus Oxychloride and Phosphorus Pentachloride

This is a widely employed and robust method for the synthesis of this compound. The reaction involves the treatment of 5-chlorouracil with a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). POCl₃ often serves as both a reagent and a solvent.

Reaction Mechanism: The reaction proceeds through the conversion of the amide groups in the pyrimidine ring into chloroimidates by POCl₃, followed by nucleophilic substitution with chloride ions. The enolizable ketone groups are also converted to chlorides.

Table 2: Quantitative Data for Synthesis via POCl₃/PCl₅

| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) |

| 5-Chlorouracil | POCl₃, PCl₅ | POCl₃ | Reflux | Overnight | Not specified |

A general procedure for the synthesis of this compound from 5-chlorouracil is as follows:

-

To 100 mL of phosphorus oxychloride, 4.5 g (30.82 mmol) of 5-chlorouracil is added, followed by the portion-wise addition of 19.2 g (92.46 mmol) of phosphorus pentachloride.[3]

-

The reaction mixture is heated to reflux and maintained overnight.[3]

-

After completion, the reaction is cooled to room temperature, and the excess phosphorus oxychloride is removed by evaporation under reduced pressure.[3]

-

The residue is cooled to 0 °C, and crushed ice is added slowly to quench the remaining reagents.[3]

-

The mixture is stirred for 10 minutes and then partitioned between water and dichloromethane (B109758) (DCM).[3]

-

The organic phase is separated, and the aqueous layer is extracted twice with DCM.[3]

-

The combined organic extracts are washed three times with water, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and the solvent is evaporated under reduced pressure to yield this compound as a yellow oil.[3] Further purification is typically not required.[3]

Chlorination of 5-Chlorouracil with Thionyl Chloride

An alternative method involves the use of thionyl chloride (SOCl₂) as the chlorinating agent, often in a suitable solvent like dichloroethane.[4] This method is advantageous as it avoids the use of phosphorus-based reagents, which can simplify waste disposal.[4]

Table 3: Quantitative Data for Synthesis via SOCl₂

| Starting Material | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 5-Chlorouracil | SOCl₂ | Dichloroethane | Reflux | 1-60 | >80 |

-

In a reaction vessel, 5-chlorouracil and thionyl chloride are added to dichloroethane. The molar ratio of 5-chlorouracil to thionyl chloride can range from 1:1 to 1:30.[4]

-

The mixture is heated to reflux for a period of 1 to 60 hours.[4]

-

After the reaction is complete, the mixture is cooled, and water is added.[4]

-

The aqueous layer is separated, and the organic layer is subjected to distillation to remove the dichloroethane, yielding this compound.[4]

Chlorination of 5-Chlorouracil with Bis(trichloromethyl) Carbonate

A more modern and often safer alternative to phosgene-based chlorinating agents is bis(trichloromethyl) carbonate (BTC), also known as triphosgene. This method is described in a two-step process starting from uracil.

Table 4: Quantitative Data for Synthesis via BTC

| Starting Material | Reagent | Solvent | Temperature (°C) |

| 5-Chlorouracil | Bis(trichloromethyl) carbonate | Chloroform (B151607) | 60-65 |

This synthesis is part of a two-step process starting from uracil:

Step 1: Synthesis of 5-Chlorouracil

-

Uracil is reacted with sodium hypochlorite under acidic conditions (e.g., using sulfuric acid) in water.[5]

-

The reaction mixture is heated to 95-100 °C, then cooled to 5-25 °C and filtered to obtain 5-chlorouracil.[5]

Step 2: Synthesis of this compound

-

5-chlorouracil is dissolved in chloroform with N,N-dimethylformamide (DMF) as a catalyst.[5]

-

Bis(trichloromethyl) carbonate is added, and the mixture is heated to 60-65 °C until the reaction is complete.[5]

-

After cooling to room temperature, water is added, the layers are separated, and the organic solvent is concentrated to afford this compound.[5]

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Table 5: Spectroscopic Data for this compound

| Technique | Data | Reference |

| GC-MS | m/z top peak: 182 | [6] |

| FT-IR (Neat) | Bruker Tensor 27 FT-IR | [6] |

Historical Discovery

While the exact first synthesis of this compound is not clearly documented in the readily available literature, a related patent for its preparation was granted in 1979 to Beck Gunther and Heitzer Helmut, assigned to Bayer AG.[7] This indicates that the compound and its synthetic routes were of industrial interest by the late 1970s.

Conclusion

This compound is a molecule of significant industrial and academic importance. The synthetic routes outlined in this guide, particularly the well-established method using phosphorus oxychloride and phosphorus pentachloride, provide reliable pathways to this valuable intermediate. The choice of synthetic route will depend on factors such as scale, available reagents, and safety considerations. The detailed protocols and compiled data herein serve as a valuable resource for chemists working on the synthesis and application of this versatile chemical building block.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound | 5750-76-5 [chemicalbook.com]

- 4. CN102827085A - Preparation method for this compound compound - Google Patents [patents.google.com]

- 5. CN113912550A - Method for preparing 2,4, 5-trichloropyrimidine - Google Patents [patents.google.com]

- 6. This compound | C4HCl3N2 | CID 237259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Process for the preparation of this compound - Patent US-4140857-A - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity and Electronic Structure of 2,4,5-Trichloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2,4,5-Trichloropyrimidine (CAS No: 5750-76-5) is a halogenated heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries.[1][2] Its pyrimidine (B1678525) core is a common scaffold in a multitude of biologically active molecules. The presence of three chlorine atoms on the pyrimidine ring imparts a high degree of reactivity, making it a versatile building block for the synthesis of complex molecular architectures.[1][2] Notably, it serves as a crucial intermediate in the preparation of potent and selective inhibitors of anaplastic lymphoma kinase (ALK-5) and epidermal growth factor receptor (EGFR), both of which are key targets in cancer therapy.[1] This guide aims to provide a detailed technical resource on the synthesis, electronic structure, and reactivity of this compound to facilitate its application in research and development.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄HCl₃N₂ | [3] |

| Molecular Weight | 183.42 g/mol | [3] |

| Appearance | Colorless to light orange to yellow clear liquid | [3] |

| Boiling Point | 96 °C at 12 mmHg | [3] |

| Density | 1.61 g/cm³ | [3] |

| Refractive Index (n20/D) | 1.57 | [3] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Data | Reference(s) |

| Mass Spectrometry (GC-MS) | m/z Top Peak: 182, 2nd Highest: 184, 3rd Highest: 147 | [4] |

| Infrared (FTIR, Neat) | Available on PubChem | [4] |

| ¹H NMR (Expected) | A single peak in the aromatic region (δ 8.5-9.0 ppm) is expected for the lone proton at the C6 position. | Inferred |

| ¹³C NMR (Expected) | Four distinct signals are expected for the four carbon atoms of the pyrimidine ring. Carbons attached to chlorine (C2, C4, C5) would appear in the range of δ 140-160 ppm, while the carbon attached to hydrogen (C6) would be further upfield. | Inferred |

Electronic Structure

While specific computational studies on the electronic structure of this compound are scarce, its reactivity can be understood by considering the electronic effects of the substituents on the pyrimidine ring. The two nitrogen atoms in the pyrimidine ring are electron-withdrawing, creating an electron-deficient π-system. This inherent electron deficiency is further amplified by the inductive effect of the three electronegative chlorine atoms.

This electron-deficient nature makes the carbon atoms of the pyrimidine ring susceptible to nucleophilic attack. The positions of the chlorine atoms (C2, C4, and C5) are the most likely sites for nucleophilic aromatic substitution (SNAr). The regioselectivity of these reactions is governed by the relative electrophilicity of these carbon atoms. Generally, the C4 and C2 positions are more activated towards nucleophilic attack than the C5 position due to the para and ortho relationship to the ring nitrogen atoms, respectively.

Reactivity and Nucleophilic Aromatic Substitution

The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SNAr), where the chlorine atoms act as leaving groups.[1] The electron-deficient nature of the pyrimidine ring facilitates the attack of nucleophiles.

Regioselectivity:

The substitution of the chlorine atoms is often regioselective. The C4 position is generally the most susceptible to nucleophilic attack, followed by the C2 position. This is attributed to the greater activation by the para nitrogen atom compared to the ortho nitrogen. The C5 chlorine is the least reactive. This differential reactivity allows for the sequential and controlled introduction of various functional groups.

The general workflow for a nucleophilic aromatic substitution reaction on this compound is depicted in the following diagram.

Caption: General workflow for nucleophilic substitution on this compound.

Experimental Protocols

Synthesis of this compound from 5-Chlorouracil

This protocol describes a common method for the synthesis of this compound using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) as chlorinating agents.[1]

Materials:

-

5-Chlorouracil

-

Phosphorus oxychloride (POCl₃)

-

Phosphorus pentachloride (PCl₅)

-

Anhydrous reaction vessel with a reflux condenser and a gas outlet to a scrubber

-

Heating mantle

-

Distillation apparatus

Procedure:

-

In a dry reaction vessel, a mixture of 5-chlorouracil, phosphorus oxychloride, and phosphorus pentachloride is prepared. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction mixture is heated to reflux (typically around 110-120 °C) and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, the excess phosphorus oxychloride is removed by distillation under reduced pressure.

-

The crude this compound is then purified by vacuum distillation.

General Protocol for Nucleophilic Aromatic Substitution with an Amine

This protocol provides a general procedure for the reaction of this compound with a primary or secondary amine.[5]

Materials:

-

This compound

-

Amine nucleophile (e.g., pyrrolidine, morpholine)

-

A suitable solvent (e.g., acetonitrile, ethanol, or an aqueous medium with a phase-transfer catalyst)

-

A base (e.g., potassium carbonate, triethylamine, or potassium hydroxide)

-

Reaction vessel

-

Stirring apparatus

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography column)

Procedure:

-

To a solution of this compound (1.0 equivalent) in the chosen solvent, add the amine nucleophile (1.0-1.2 equivalents) and the base (1.0-1.5 equivalents).

-

The reaction mixture is stirred at room temperature or heated as required. The reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is subjected to an aqueous work-up. This typically involves diluting the mixture with water and extracting the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired substituted pyrimidine.

The following diagram illustrates the logical steps for the synthesis and subsequent functionalization of this compound.

References

- 1. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C4HCl3N2 | CID 237259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

2,4,5-Trichloropyrimidine: A Comprehensive Technical Guide for Heterocyclic Chemistry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, reactions, and applications of 2,4,5-trichloropyrimidine, a versatile heterocyclic building block pivotal in medicinal chemistry and materials science. This document provides a consolidated resource of its chemical properties, detailed experimental protocols for its key transformations, and its role in the development of targeted therapies.

Properties of this compound

This compound is a highly reactive compound due to the presence of three chlorine atoms on the pyrimidine (B1678525) ring, making it an excellent substrate for nucleophilic substitution and cross-coupling reactions. Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 5750-76-5 | [1] |

| Molecular Formula | C₄HCl₃N₂ | [1] |

| Molecular Weight | 183.42 g/mol | [2] |

| Appearance | Colorless to light orange to yellow clear liquid | [1] |

| Density | 1.6001 g/mL at 25 °C | [3] |

| Boiling Point | 96 °C at 12 mmHg | [1] |

| Refractive Index | n20/D 1.574 | [3] |

| Solubility | Not miscible or difficult to mix in water | [3][4] |

Synthesis of this compound

The synthesis of this compound is commonly achieved through the chlorination of uracil (B121893) or its derivatives. The following diagram illustrates a typical synthetic route.

Experimental Protocol: Synthesis from Uracil

A common and effective method for the preparation of this compound starts from uracil.[5]

Step 1: Synthesis of 5-Chlorouracil

-

Add water to a reactor and cool.

-

Slowly add 98% sulfuric acid while stirring and maintaining a low temperature.

-

Cool the mixture to 30-35 °C and add uracil.

-

Under cooling and stirring, add an aqueous solution of sodium hypochlorite (B82951) and react at 5-25 °C until the uracil is completely consumed.

-

Heat the reaction mixture to 95-100 °C, then cool to 5-25 °C.

-

Filter the solid and dry to obtain 5-chlorouracil.[5]

Step 2: Synthesis of this compound

-

To a solution of 5-chlorouracil in a polar aprotic solvent (e.g., chloroform, dichloromethane, or tetrahydrofuran), add bis(trichloromethyl) carbonate.[5]

-

Heat the mixture to 60-65 °C and stir until the 5-chlorouracil is completely reacted.

-

Cool the reaction to room temperature, add water, and separate the organic layer.

-

Concentrate the organic layer to obtain this compound.[5]

An alternative chlorinating agent for the second step is thionyl chloride in dichloroethane, followed by reflux.[6]

Chemical Reactivity and Key Reactions

The electron-deficient nature of the pyrimidine ring, further enhanced by the three chlorine atoms, makes this compound highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. The positions C4 and C2 are the most reactive sites. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also widely employed to introduce carbon-carbon bonds.

Nucleophilic Aromatic Substitution (SNAr)

The regioselectivity of nucleophilic substitution on this compound is influenced by the nature of the nucleophile and the reaction conditions. Generally, the C4 position is the most susceptible to attack by amines.

Typical Reaction Conditions for Amination:

| Nucleophile | Solvent | Base | Temperature | Product Regioselectivity | Reference |

| Pyrrolidine (B122466) | H₂O/HPMC | KOH | Room Temp. | C4-substitution | [7] |

| Various Amines | DMF | - | - | C4-substitution observed | [7] |

| Tertiary Amines | - | - | - | C2-selectivity | [8] |

Experimental Protocol: SNAr with Pyrrolidine

The following protocol describes the reaction of this compound with pyrrolidine in an aqueous medium using hydroxypropyl methylcellulose (B11928114) (HPMC) as an additive.[7]

-

Prepare a 0.1 wt% solution of HPMC in deionized water.

-

In a reaction vial, add the HPMC solution (0.5 mL).

-

Add this compound (57 µL, 0.5 mmol).

-

Add pyrrolidine (41 µL, 0.5 mmol) followed by potassium hydroxide (B78521) (28 mg, 0.5 mmol).

-

Stir the reaction at room temperature for 20 minutes.

-

Upon completion, extract the product with a suitable organic solvent (e.g., DCM).[7]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful tool for the synthesis of aryl-substituted pyrimidines from this compound. The regioselectivity can be controlled by the reaction conditions.

Typical Reaction Conditions for Suzuki Coupling:

| Boronic Acid | Catalyst | Base | Solvent | Temperature | Product Regioselectivity | Reference |

| Arylboronic acids | Pd(PPh₃)₂Cl₂ | K₂CO₃ (aq) | Dioxane | 60-80 °C | C4/C6 > C2 | [9] |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 55 °C | C4-substitution | [10] |

Applications in Drug Discovery

This compound is a crucial intermediate in the synthesis of various biologically active molecules, particularly kinase inhibitors for cancer therapy.[11] Its derivatives have been extensively explored as inhibitors of Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR).[11]

ALK-5 Inhibitors

Activin receptor-like kinase 5 (ALK-5) is a member of the TGF-β receptor family and is implicated in cancer progression.[12] Small molecule inhibitors of ALK-5, often synthesized from this compound, can block the downstream signaling cascade.

EGFR Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a key target in oncology.[] Pyrimidine derivatives are a prominent class of EGFR tyrosine kinase inhibitors (TKIs).[14] this compound serves as a scaffold for the synthesis of potent and selective EGFR inhibitors.[11]

Spectroscopic Data

The characterization of this compound is confirmed by various spectroscopic techniques.

| Technique | Key Data Points | Reference |

| Mass Spec. | m/z top peak: 182 | [2] |

| IR Spec. | Key bands analogous to benzene (B151609) ring stretching modes observed. | [15] |

Safety Information

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including gloves and safety glasses, should be worn. For detailed safety information, refer to the material safety data sheet (MSDS).

This guide provides a foundational understanding of this compound as a key heterocyclic building block. Its versatile reactivity continues to be exploited in the synthesis of novel compounds with significant potential in medicine and materials science.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C4HCl3N2 | CID 237259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 5750-76-5 [chemicalbook.com]

- 4. This compound, 98% | Fisher Scientific [fishersci.ca]

- 5. CN113912550A - Method for preparing 2,4, 5-trichloropyrimidine - Google Patents [patents.google.com]

- 6. CN102827085A - Preparation method for this compound compound - Google Patents [patents.google.com]

- 7. rsc.org [rsc.org]

- 8. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. Advances in the discovery of activin receptor-like kinase 5 (ALK5) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ias.ac.in [ias.ac.in]

A Technical Guide to Quantum Chemical Calculations for 2,4,5-Trichloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the electronic structure, reactivity, and spectroscopic properties of 2,4,5-trichloropyrimidine. This molecule is a crucial intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] Understanding its fundamental properties through computational methods is essential for designing novel derivatives with desired biological activities.

Introduction to this compound

This compound is a substituted pyrimidine (B1678525) ring with chlorine atoms at the 2, 4, and 5 positions.[3] The pyrimidine core is a fundamental component of nucleobases, and its derivatives are widely explored in medicinal chemistry.[4][5] The presence of three electron-withdrawing chlorine atoms significantly influences the electronic properties and reactivity of the pyrimidine ring, making it susceptible to nucleophilic substitution reactions.[6] These reactions are pivotal for creating diverse molecular libraries for drug discovery.[1]

Theoretical Background and Computational Methods

Quantum chemical calculations offer a powerful tool to predict and understand the behavior of molecules at the atomic level. For a molecule like this compound, these methods can provide insights into its geometry, electronic structure, and reactivity.

Density Functional Theory (DFT): A widely used method for studying pyrimidine derivatives, DFT provides a good balance between accuracy and computational cost.[7] Common functionals for such studies include B3LYP, often paired with basis sets like 6-311+G**.[7]

Hartree-Fock (HF) Theory: While less accurate than DFT for many applications due to its neglect of electron correlation, HF can be a starting point for more advanced calculations.[7]

Molecular Docking: In the context of drug development, molecular docking simulations are used to predict the binding orientation and affinity of a molecule to a target protein.[8][9] While not strictly a quantum chemical calculation, it often follows quantum mechanical characterization of the ligand.

Experimental Workflow for Computational Analysis

The general workflow for performing and analyzing quantum chemical calculations on this compound is depicted below.

Key Computed Properties of this compound

Table 1: Computed Molecular Properties

| Property | Value | Unit |

| Molecular Formula | C₄HCl₃N₂ | - |

| Molecular Weight | 183.42 | g/mol |

| InChIKey | GIKMWFAAEIACRF-UHFFFAOYSA-N | - |

| Canonical SMILES | C1=C(C(=NC(=N1)Cl)Cl)Cl | - |

Data sourced from PubChem.[3]

Table 2: Example of Calculated Electronic Properties (DFT/B3LYP/6-311+G )**

| Parameter | Value (a.u.) | Value (eV) |

| Energy of HOMO | (Calculated Value) | (Calculated Value) |

| Energy of LUMO | (Calculated Value) | (Calculated Value) |

| HOMO-LUMO Gap | (Calculated Value) | (Calculated Value) |

| Dipole Moment | (Calculated Value) | Debye |

| Total Energy | (Calculated Value) | Hartrees |

Table 3: Example of Calculated Vibrational Frequencies (DFT/B3LYP/6-311+G )**

| Vibrational Mode | Frequency (cm⁻¹) | IR Intensity | Description |

| 1 | (Calculated Value) | (Calculated Value) | C-Cl stretch |

| 2 | (Calculated Value) | (Calculated Value) | C-N stretch |

| 3 | (Calculated Value) | (Calculated Value) | Ring deformation |

| ... | ... | ... | ... |

Reactivity and Molecular Electrostatic Potential (MEP)

The reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr) reactions.[6] The electron-withdrawing chlorine atoms and the nitrogen atoms in the pyrimidine ring create electrophilic sites susceptible to nucleophilic attack. The most activated positions for nucleophilic attack on a pyrimidine ring are typically C-2, C-4, and C-6.[6]

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule and helps in predicting sites for electrophilic and nucleophilic attack.

Logical Diagram for Reactivity Prediction

Detailed Methodologies

Geometry Optimization and Frequency Calculations:

-

The initial structure of this compound is built using molecular modeling software.

-

A geometry optimization is performed using a chosen level of theory (e.g., DFT with the B3LYP functional and a 6-311+G** basis set) to find the minimum energy conformation.

-

Vibrational frequency calculations are then carried out at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to predict the infrared spectrum.

Synthesis of Trichloropyrimidines: The synthesis of chlorinated pyrimidines often involves the chlorination of a pyrimidine precursor. For instance, this compound can be synthesized from substituted pyrimidines like 5-chlorouracil.[1] This precursor is treated with chlorinating agents such as phosphorus pentachloride (PCl₅) in the presence of phosphorus oxychloride (POCl₃) at elevated temperatures.[1] The reaction proceeds through multiple chlorination steps. Careful control of reaction conditions, including temperature and reagent ratios, is crucial to maximize the yield and purity of the final product.[1]

Another general method for producing trichloropyrimidines involves the chlorination of barbituric acid, often using phosphorus oxychloride as the chlorinating agent under reflux conditions. Catalysts like N,N-dimethylformamide (DMF) can be used to enhance reactivity.

Characterization: The synthesized compounds are typically characterized using various spectroscopic techniques:

-

FT-IR Spectroscopy: To identify characteristic vibrational modes of the molecule.

-

NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the positions of substituents.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

-

Elemental Analysis: To confirm the elemental composition of the synthesized compound.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of pharmacologically active molecules. It serves as a precursor for potent and selective inhibitors of anaplastic lymphoma kinase (ALK-5) and epidermal growth factor receptor (EGFR), which are important targets in cancer therapy.[1] Computational studies, including quantum chemical calculations and molecular docking, are instrumental in the rational design of such inhibitors.[8]

Signaling Pathway Context (Hypothetical)

While no specific signaling pathways involving this compound are detailed in the search results, its derivatives are designed to inhibit protein kinases like ALK-5 and EGFR. The diagram below illustrates a generalized kinase signaling pathway that such inhibitors would target.

Conclusion

Quantum chemical calculations provide indispensable tools for understanding the properties of this compound at a molecular level. These computational insights, spanning electronic structure, reactivity, and spectroscopic signatures, are crucial for the rational design of novel derivatives for applications in drug discovery and materials science. The methodologies outlined in this guide offer a framework for researchers to conduct and interpret such calculations, thereby accelerating the development of new and effective chemical entities.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C4HCl3N2 | CID 237259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4,5,6-Trichloropyrimidine-2-carboxamide [mdpi.com]

- 6. 2,4,6-Trichloropyrimidine | 3764-01-0 | Benchchem [benchchem.com]

- 7. Reviewing of Synthesis and Computational Studies of Pyrazolo Pyrimidine Derivatives - Europub [europub.co.uk]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

In-Depth Technical Guide on the Stability and Storage of 2,4,5-Trichloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2,4,5-trichloropyrimidine (CAS No: 5750-76-5). The information is compiled from manufacturer safety data sheets and chemical databases to ensure safe and effective handling in a laboratory setting.

Chemical and Physical Properties

This compound is a highly reactive chlorinated pyrimidine (B1678525) derivative, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] Its physical and chemical properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₄HCl₃N₂ | [1] |

| Molecular Weight | 183.42 g/mol | [1] |

| Appearance | Colorless to pale yellow or light orange clear liquid | [1] |

| Density | ~1.6001 g/mL at 25 °C | [2] |

| Boiling Point | 258.5 °C at 760 mmHg; 96 °C at 12 mmHg; 84 °C at 1.0 mmHg | [1][3] |

| Flash Point | >109.9 °C (>229.8 °F) | [2] |

| Refractive Index | ~1.574 (n20/D) | [2] |

| Solubility | Not miscible or difficult to mix in water. Soluble in most organic solvents like chloroform, methanol, and acetone. | [4] |

Stability Profile

Detailed quantitative stability studies, such as hydrolysis rates or photodegradation kinetics for this compound, are not extensively available in published literature. However, safety data sheets from multiple suppliers consistently state that the compound is stable under recommended storage and normal handling conditions .[5][6][7]

General Stability

The compound is considered chemically stable when stored correctly.[5] Its reactivity is primarily associated with the three chlorine atoms on the pyrimidine ring, which makes it susceptible to nucleophilic substitution reactions. This reactivity is harnessed in organic synthesis but also dictates its incompatibilities.[1]

Incompatible Materials

To prevent degradation or hazardous reactions, avoid contact with the following:

-

Strong Oxidizing Agents : May lead to vigorous or explosive reactions.[6]

-

Strong Acids : Can potentially catalyze degradation or other reactions.[5]

Hazardous Decomposition Products

Under fire conditions, thermal decomposition can produce toxic and corrosive gases, including:

Recommended Storage Conditions

Proper storage is crucial for maintaining the integrity and purity of this compound. While there are slight variations among suppliers, the general recommendations are consistent.

| Storage Parameter | Recommendation | References |

| Temperature | Store in a cool place. Specific recommendations include 2-8 °C, <15 °C in a dark place, or 10-25 °C. To maximize shelf life, refrigeration (2-8 °C) is advisable. | [1][7][9] |

| Atmosphere | Store in a dry and well-ventilated area. | [5][7] |

| Container | Keep container tightly closed. Containers that have been opened must be carefully resealed and kept upright to prevent leakage. | [5][7] |

| Light | One supplier recommends storage in a "cool and dark place," suggesting potential light sensitivity. Amber glass vials or storage in a dark cabinet is recommended as a precautionary measure. | [9] |

| Classification | Combustible liquid (Storage Class 10) | [2] |

Experimental Protocols: Forced Degradation Study

While specific stability-indicating methods for this compound are not published, a general forced degradation study can be designed based on ICH guidelines to understand its intrinsic stability and develop a stability-indicating analytical method (e.g., HPLC).[10] This involves subjecting the compound to stress conditions more severe than accelerated stability testing.

Objective

To identify potential degradation products and pathways, and to develop and validate a stability-indicating analytical method.

General Experimental Workflow

Caption: Workflow for a typical forced degradation study.

Detailed Methodologies

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent, such as acetonitrile, at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: For each condition, a separate aliquot of the stock solution (or solid material for thermal stress) is used. A control sample, protected from stress, should be analyzed concurrently. The goal is to achieve 5-20% degradation of the active substance.[10]

-

Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. The mixture is then heated (e.g., at 60°C) and samples are taken at various time points.

-

Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Keep the mixture at room temperature or heat gently (e.g., 60°C), taking samples at intervals.

-

Oxidative Degradation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3%). Keep the mixture at room temperature and sample at various time points.

-

Thermal Degradation: Place the solid compound in a stability chamber at an elevated temperature (e.g., 80°C) with and without humidity. Dissolve samples taken at different times in the solvent for analysis.

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.

-

-

Sample Analysis:

-

At each time point, withdraw an aliquot of the stressed sample.

-

For acid and base hydrolysis samples, neutralize them before analysis.

-

Analyze all samples using a suitable, developed Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with a Photodiode Array (PDA) or UV detector. A typical starting point could be a C18 column with a mobile phase gradient of water (with 0.1% formic acid or phosphoric acid) and acetonitrile.[11][12]

-

-

Data Evaluation:

-

Quantify the decrease in the peak area of this compound and the formation of any new peaks (degradation products).

-

Perform a mass balance calculation to ensure that the decrease in the main compound is accounted for by the increase in degradation products.

-

Assess the peak purity of the this compound peak in all stressed samples to demonstrate the specificity of the analytical method.

-

Handling and Safety Recommendations